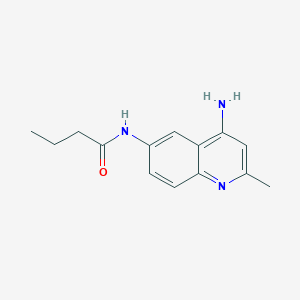
n-(4-Amino-2-methylquinolin-6-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Amino-2-methylquinolin-6-yl)butanamide is a quinoline derivative known for its diverse applications in various scientific fields. . This compound, with its unique structure, offers potential in medicinal chemistry and other research areas.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-2-methylquinolin-6-yl)butanamide typically involves the reaction of 2-methylquinoline-4,6-diamine with butanoyl chloride. The reaction is carried out under controlled conditions to ensure high yield and purity . The general reaction scheme is as follows:
Starting Materials: 2-methylquinoline-4,6-diamine and butanoyl chloride.
Reaction Conditions: The reaction is conducted in an inert atmosphere, often using a solvent like dichloromethane or chloroform. The temperature is maintained at around 0-5°C to control the reaction rate.
Purification: The product is purified using column chromatography or recrystallization techniques to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to handle the starting materials and reagents.
Optimization: Reaction conditions are optimized for maximum yield and cost-effectiveness.
Purification: Industrial-scale purification methods such as crystallization and distillation are employed to ensure the compound meets the required standards.
化学反応の分析
Types of Reactions
N-(4-Amino-2-methylquinolin-6-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the quinoline ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.
科学的研究の応用
N-(4-Amino-2-methylquinolin-6-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
作用機序
The mechanism of action of N-(4-Amino-2-methylquinolin-6-yl)butanamide involves its interaction with specific molecular targets. The compound can bind to DNA, proteins, or enzymes, altering their function and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial DNA gyrase or topoisomerase .
類似化合物との比較
Similar Compounds
- N-(4-Methoxy-2-methylquinolin-6-yl)butanamide
- N-(4-Ethyl-2-methylquinolin-6-yl)butanamide
- N-(4-Amino-2-methylquinolin-6-yl)propanamide
Uniqueness
N-(4-Amino-2-methylquinolin-6-yl)butanamide stands out due to its specific substitution pattern on the quinoline ring, which imparts unique chemical and biological properties.
特性
CAS番号 |
6954-99-0 |
|---|---|
分子式 |
C14H17N3O |
分子量 |
243.30 g/mol |
IUPAC名 |
N-(4-amino-2-methylquinolin-6-yl)butanamide |
InChI |
InChI=1S/C14H17N3O/c1-3-4-14(18)17-10-5-6-13-11(8-10)12(15)7-9(2)16-13/h5-8H,3-4H2,1-2H3,(H2,15,16)(H,17,18) |
InChIキー |
NXUCUQTZLFPZQP-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)NC1=CC2=C(C=C(N=C2C=C1)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


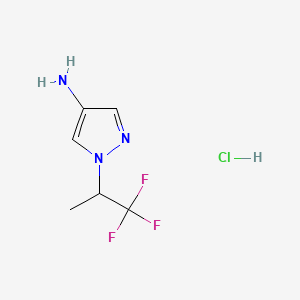
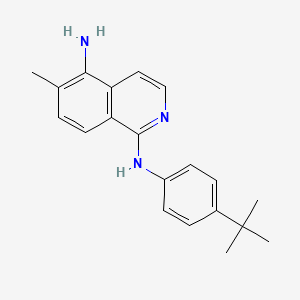
![3-[3-(4-Methylpiperazin-1-yl)propyl]aniline](/img/structure/B13890052.png)
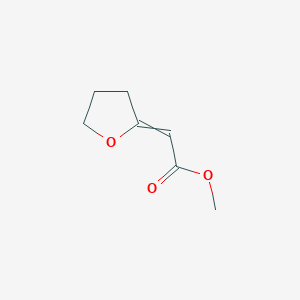
![Oxalic acid;1-oxaspiro[3.3]heptan-3-amine](/img/structure/B13890056.png)
![1-[2-(3-Aminophenyl)ethyl]piperidin-4-ol](/img/structure/B13890064.png)
![tert-butyl N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-yl]carbamate](/img/structure/B13890069.png)
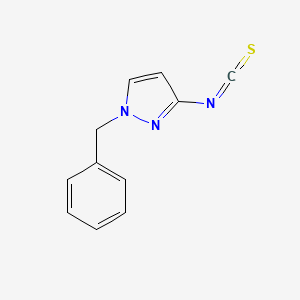
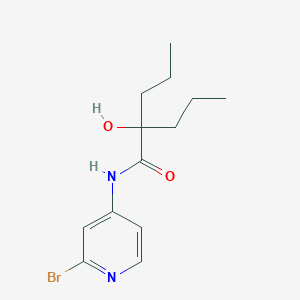
![2-[6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetonitrile](/img/structure/B13890089.png)
![8-(3,4-dihydro-1H-isoquinolin-2-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13890094.png)
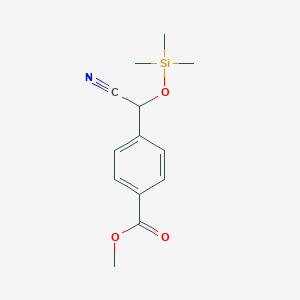

![8-Amino-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B13890109.png)
